
3-Aminohexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminohexanamide is an organic compound with the molecular formula C6H14N2O It is an amide derivative of hexanoic acid, featuring an amino group attached to the third carbon of the hexanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Aminohexanamide can be synthesized through several methods. One common approach involves the hydrogenation of 2-oximino-6-nitrohexanamide. This process occurs in two steps: first, 2-oximino-6-aminohexanamide is produced as an intermediate, and then it is hydrogenated to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation processes. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product. The use of specific catalysts and controlled reaction conditions is crucial to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Aminohexanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form hexylamine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Oxo-hexanamide derivatives.
Reduction: Hexylamine derivatives.
Substitution: Various substituted hexanamides depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Aminohexanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-aminohexanamide involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for certain enzymes, leading to the formation of biologically active compounds. The amino group plays a crucial role in these interactions, facilitating binding to enzyme active sites and influencing the compound’s reactivity .
Comparación Con Compuestos Similares
- 4-Aminobutanamide
- 5-Aminopentanamide
- 6-Aminohexanamide
Comparison: 3-Aminohexanamide is unique due to the position of the amino group on the third carbon of the hexanamide chain. This structural feature influences its chemical reactivity and biological interactions. Compared to 4-aminobutanamide and 5-aminopentanamide, this compound has a longer carbon chain, which can affect its solubility and stability. Additionally, the specific placement of the amino group can lead to different reaction pathways and products .
Propiedades
Fórmula molecular |
C6H14N2O |
|---|---|
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
3-aminohexanamide |
InChI |
InChI=1S/C6H14N2O/c1-2-3-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H2,8,9) |
Clave InChI |
NXUFRLVBLXJCAP-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


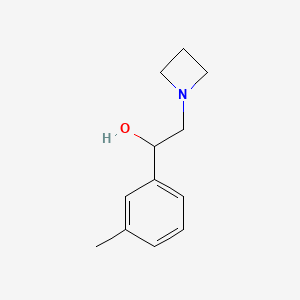
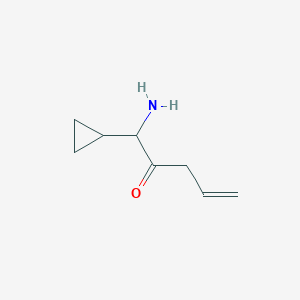
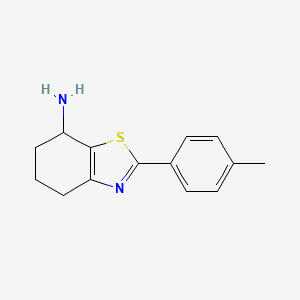
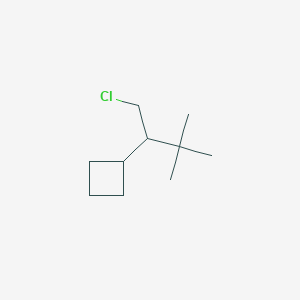



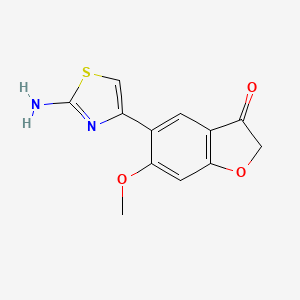


![7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B13167692.png)


![4-[Methyl(oxan-4-YL)amino]thiophene-2-carbaldehyde](/img/structure/B13167713.png)
